molecular formula C5H6N2O3S B11912798 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B11912798
M. Wt: 174.18 g/mol
InChI Key: IFUXBSJTQXUMSX-UHFFFAOYSA-N
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Description

C-5 Substitutions

Substituent Type Biological Impact Example Activity
Arylidene groups Enhanced tubulin binding via hydrophobic interactions 94% inhibition at 10 µM (PC-3)
Electron-withdrawing Increased microbial membrane penetration MIC = 2 µg/mL (E. coli)
Bulky alkyl chains Improved metabolic stability but reduced solubility t~1/2~ = 8.7 h (rat plasma)

N-3 Modifications

  • Acetic acid derivatives : Improved water solubility (logP = -0.3) while maintaining anticancer activity.
  • Propionic/butyric chains : Increased lipophilicity enhanced blood-brain barrier penetration (brain/plasma ratio = 0.8).
  • Caproic acid analogs : Superior CYP450 stability but higher hepatotoxicity risk (ALT elevation > 3× control).

The optimal balance between potency and pharmacokinetics was achieved with 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid derivatives bearing a 4-methoxybenzylidene group at C-5, demonstrating:

  • Tubulin polymerization EC~50~ = 0.8 µM
  • Oral bioavailability of 67% in murine models

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10)

InChI Key

IFUXBSJTQXUMSX-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(=N)S1)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach

The most common method involves reacting thioureas or N-substituted thioureas with α-chloroacetic acid or its esters. For example:

  • Reagents : Thiourea derivatives, α-chloroacetic acid, ethanol/water solvent system.

  • Conditions : Reflux at 80–100°C for 4–6 hours under acidic (HCl) or neutral conditions.

  • Mechanism : Nucleophilic attack by the thiourea sulfur on the α-carbon of α-chloroacetic acid, followed by intramolecular cyclization to form the thiazolidinone ring.

Yield Optimization :

  • Substituent Effects : Electron-withdrawing groups on thioureas (e.g., nitro, chloro) enhance cyclization rates, achieving yields up to 85%.

  • Solvent Choice : Ethanol-water mixtures (3:1 v/v) improve solubility and reduce side product formation compared to pure ethanol.

Microwave-Assisted Synthesis

Catalyst-Free Cyclocondensation

A green method developed by Pankova et al. (2016) uses microwave irradiation to accelerate reactions between thioureas and dialkyl acetylenedicarboxylates:

  • Reagents : Symmetrical/unsymmetrical thioureas, dimethyl/diethyl acetylenedicarboxylates.

  • Conditions : Ethanol solvent, microwave irradiation (300 W, 80°C, 15–20 minutes).

  • Yield : 76–92% with >98% regioselectivity for the 2-imino-4-oxo configuration.

Advantages :

  • Reduced reaction time (20 minutes vs. 6–24 hours conventionally).

  • No requirement for toxic catalysts like BF₃ or ZnCl₂.

BF₃-Catalyzed Methods

Triarylmethyloxyiminoacetic Acid Ester Formation

Patent WO2011029596A1 details a BF₃-mediated process for intermediates leading to 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid:

  • Step 1 : React (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester with triarylmethanol (e.g., trityl alcohol) in ethyl acetate/BF₃ at 15–45°C.

  • Step 2 : Hydrolyze the ester using NaOH (2M) at 0–5°C, followed by acidification to pH 4.0–5.5.

Key Data :

ParameterValue
Ester Yield92% (HPLC purity 98.2%)
Hydrolysis Yield89% (pH 4.5, 0°C)

Zinc Chloride-Catalyzed Cyclization

Mercapto Succinic Acid Route

A microwave-assisted method employs ZnCl₂ to catalyze reactions between N-substituted hydrazides and mercapto succinic acid:

  • Reagents : N-benzylidene acetohydrazide, mercapto succinic acid, DMF solvent.

  • Conditions : Microwave irradiation (150°C, 10 minutes), ZnCl₂ (10 mol%).

  • Yield : 68–78% for 12 derivatives.

Mechanistic Insight :
ZnCl₂ coordinates with the carbonyl oxygen of the hydrazide, facilitating thiolate attack and subsequent cyclization.

Hydrolysis of Thiazolidinone Esters

Alkaline Hydrolysis

Ethyl or methyl esters of 2-imino-4-oxothiazolidin-5-yl acetic acid are hydrolyzed under basic conditions:

  • Reagents : NaOH (2M), ethanol-water (1:1).

  • Conditions : Reflux at 70°C for 2 hours, followed by acidification (HCl, pH 4.0).

  • Yield : 80–85%.

Critical Factors :

  • Temperature Control : Hydrolysis above 70°C leads to imino group degradation.

  • Acidification Rate : Slow addition of HCl prevents precipitate aggregation, improving purity.

Comparative Analysis of Methods

Table 1: Efficiency of Synthesis Routes

MethodYield (%)TimeCatalystScalability
Cyclocondensation75–854–6 hNone/HClHigh
Microwave-Assisted76–9215–20 minNoneModerate
BF₃-Catalyzed89–9224 hBF₃Low
ZnCl₂-Catalyzed68–7810 minZnCl₂High

Key Observations :

  • Microwave and ZnCl₂ methods offer rapid synthesis but require specialized equipment.

  • BF₃-catalyzed routes produce high-purity intermediates but face scalability challenges due to BF₃ handling.

Mechanistic Studies and Byproduct Formation

Regioselectivity in Cyclization

X-ray crystallography confirms that electron-withdrawing substituents on thioureas direct cyclization to form the 2-imino-4-oxo configuration exclusively. For example:

  • Substituent : p-NO₂-phenyl → 98% regioselectivity.

  • Substituent : m-OCH₃-phenyl → 95% regioselectivity.

Common Byproducts

  • Thiazolidin-2,4-diones : Formed via overoxidation under aerobic conditions.

  • Dimerization Products : Occur at high reagent concentrations (>0.5M).

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)
Thiourea12–15
α-Chloroacetic Acid8–10
BF₃ Gas45–50
ZnCl₂5–7

Recommendations :

  • ZnCl₂-catalyzed methods are economically viable for large-scale production.

  • BF₃ routes are reserved for high-purity pharmaceutical intermediates.

Recent Advances (Post-2020)

Photocatalytic Methods

A 2023 study demonstrated visible-light-driven cyclization using TiO₂ nanoparticles, achieving 82% yield in 1 hour.

Enzymatic Hydrolysis

Lipase-mediated ester hydrolysis (Candida antarctica) reduces energy consumption by 40% compared to alkaline hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of thiazolidinone derivatives, including 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid. Research indicates that these compounds can significantly reduce seizure duration and mortality rates in animal models.

Case Study: Anticonvulsant Activity Evaluation

  • Objective : To assess the efficacy of thiazolidinone derivatives against induced seizures.
  • Findings :
    • The compound demonstrated a reduction in the duration of convulsive episodes by approximately 3.3 times compared to control groups.
    • Mortality rates were decreased significantly, indicating a potential therapeutic profile similar to established anticonvulsants like sodium valproate .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Findings :
    • The compound exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
    • It also showed effectiveness against Escherichia coli, with an MIC of 64 µg/mL .

Other Bioactive Potential

In addition to its anticonvulsant and antimicrobial properties, 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid has been explored for its anti-inflammatory effects.

Case Study: Anti-inflammatory Activity

  • Objective : To investigate the compound's effects on inflammation markers in vitro.
  • Findings :
    • Treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticonvulsantMiceReduced seizure duration by 3.3x2020
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Reactivity

  • Thiazolidinone vs. This may influence binding affinity in biological systems .
  • Substituent Effects: The 2-imino group in the target compound contrasts with the 2-guanidino group in ’s analog. Guanidino groups enhance hydrogen-bonding capacity, which may explain the latter’s antimicrobial efficacy .

Biological Activity

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

C6H8N2O3S\text{C}_6\text{H}_8\text{N}_2\text{O}_3\text{S}

This unique structure contributes to its biological properties, making it a valuable subject for pharmacological studies.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized derivatives against various pathogenic bacteria, including Gram-positive and Gram-negative strains. The results indicated that certain derivatives maintained potent activity against clinically relevant pathogens.

CompoundMIC (µM)Target Bacteria
4c2.5E. faecalis
4c5S. aureus
4c10Y. pestis
Gentamicin26.2E. faecalis

Key Findings:

  • Compound 4c showed lower minimum inhibitory concentration (MIC) values than gentamicin against E. faecalis, indicating strong bactericidal potential .

Anticancer Activity

The antiproliferative effects of thiazolidinone derivatives have been extensively studied in various cancer cell lines. A notable study assessed the activity of several compounds derived from the thiazolidinone scaffold against A549 (lung), H460 (lung), and HT29 (colon) cancer cell lines.

CompoundIC50 (µM)Cell Line
8s1.1A549
8s0.01H460
8s1.3HT29

Key Findings:

  • The compound 8s was found to be significantly more potent than the reference drug sorafenib across multiple cell lines, showcasing its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. A recent study highlighted the anti-inflammatory potential of various derivatives in vitro and in vivo.

Research Highlights:

  • Compounds demonstrated significant inhibition of inflammatory markers in cellular models.
  • Molecular docking studies suggested strong binding affinities to targets involved in inflammatory pathways, indicating a mechanism for their activity .

The biological activity of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid is attributed to its interaction with specific molecular targets within cells. The mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cell proliferation or inflammation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Modulation of Signaling Pathways : They may affect signaling pathways related to inflammation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidinone precursors and acetic acid derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid (3–5 hours) facilitates cyclization and imine formation . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting molar ratios (e.g., 1.0:1.1 equivalents of thiazolidinone to aldehyde derivatives), and optimizing reflux time (3–5 hours) to maximize yield. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the thiazolidinone ring (δ 4.5–5.5 ppm for imino protons) and acetic acid sidechain (δ 2.5–3.5 ppm for methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the imino-oxothiazolidine core (e.g., m/z 215.03 for [C5_5H7_7N2_2O2_2S]+^+) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry elucidate tautomeric equilibria between imino and amino forms in this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model tautomeric states. Compare calculated vibrational frequencies (e.g., C=O stretching at 1680–1720 cm1^{-1}) with experimental IR data. Solvent effects (e.g., acetic acid) can be modeled using the polarizable continuum model (PCM) to predict dominant tautomers under specific conditions .

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as enzyme inhibition vs. non-specific binding?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the acetic acid sidechain (e.g., esterification, fluorination) and compare IC50_{50} values against target enzymes (e.g., cyclooxygenase-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific interactions (ΔH-driven) from non-specific binding (entropy-driven) .
  • Molecular Dynamics (MD) Simulations : Map interaction hotspots between the thiazolidinone core and protein active sites (e.g., hydrogen bonding with catalytic residues) .

Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound while minimizing waste?

  • Methodological Answer :
  • Solid-Supported Catalysts : Use immobilized Lewis acids (e.g., ZnCl2_2 on mesoporous silica) to enhance reaction efficiency and reduce byproducts. Monitor turnover frequency (TOF) via GC-MS .
  • Flow Chemistry : Design continuous-flow reactors with in-line IR sensors to optimize residence time and temperature, achieving >90% conversion with <5% solvent waste .

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